9-(Benzyloxy)-9H-purin-6-amine 9-(Benzyloxy)-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 61193-37-1
VCID: VC14425874
InChI: InChI=1S/C12H11N5O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
SMILES:
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

9-(Benzyloxy)-9H-purin-6-amine

CAS No.: 61193-37-1

Cat. No.: VC14425874

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

9-(Benzyloxy)-9H-purin-6-amine - 61193-37-1

Specification

CAS No. 61193-37-1
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 9-phenylmethoxypurin-6-amine
Standard InChI InChI=1S/C12H11N5O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
Standard InChI Key FRALNCCDZVZYBU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a purine core, a bicyclic aromatic system comprising pyrimidine and imidazole rings. The benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) at the 9-position introduces steric bulk and lipophilicity, while the 6-amino group (NH2-\text{NH}_2) enhances hydrogen-bonding potential. The IUPAC name, 9-phenylmethoxypurin-6-amine, reflects these substituents . Key structural identifiers include:

  • SMILES: C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N\text{C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N}

  • InChIKey: FRALNCCDZVZYBU-UHFFFAOYSA-N\text{FRALNCCDZVZYBU-UHFFFAOYSA-N}

  • Canonical SMILES: C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N\text{C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N} .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight241.25 g/mol
Density1.31±0.1 g/cm³ (Predicted)
Boiling Point618.0±65.0 °C (Predicted)
pKa3.36±0.10 (Predicted)
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility and moderate lipophilicity (logP2.1\log P \approx 2.1) make it suitable for organic-phase reactions and membrane permeability studies.

Synthesis and Characterization

Synthetic Pathways

9-(Benzyloxy)-9H-purin-6-amine is typically synthesized via alkylation or nucleophilic substitution reactions. A common route involves:

  • Protection of Hypoxanthine: Hypoxanthine is benzylated at the 9-position using benzyl bromide in the presence of a base like potassium carbonate .

  • Amination at C6: The 6-chloro intermediate undergoes amination with ammonia or ammonium hydroxide under reflux .

An alternative method utilizes Mitsunobu conditions to couple benzyl alcohol to the purine core, followed by selective deprotection .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals aromatic protons of the benzyl group (δ7.27.4\delta 7.2–7.4) and purine protons (δ8.18.3\delta 8.1–8.3) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=242.1[M+H]+m/z = 242.1 \, [\text{M+H}]^+ .

  • X-ray Crystallography: Crystal structures (CCDC 955096) confirm the planar purine ring and benzyloxy orientation .

Biological Significance and Mechanisms

Enzyme Interactions

The compound modulates phosphoinositide 3-kinases (PI3Ks), critical regulators of cell growth and survival. By competing with ATP at the kinase domain, it inhibits PI3Kα/δ isoforms (IC50_{50} = 0.011 μM) . This activity underpins its potential in cancer therapy, particularly for malignancies driven by PI3K/AKT/mTOR pathway dysregulation .

Nucleic Acid Binding

The 6-amino group facilitates intercalation into DNA/RNA, disrupting replication in hepatitis B virus (HBV) models. This mechanism is exploited in entecavir intermediates, where it contributes to antiviral efficacy .

Anticonvulsant and Neuroactive Properties

Structural analogs exhibit anticonvulsant activity in maximal electroshock (MES) assays, likely via GABAA_A receptor potentiation . Modifications at the 8-position enhance benzodiazepine receptor affinity (IC50_{50} = 0.011 μM) .

Applications in Scientific Research

Drug Discovery

9-(Benzyloxy)-9H-purin-6-amine serves as a scaffold for kinase inhibitors (e.g., PI3K, CDK) and antiviral agents. Derivatives like O6-(R)-roscovitine (IC50_{50} = 0.35 μM for CDK2) show promise in oncology .

Biochemical Probes

Its fluorescent analogs are used to study purine metabolism and enzyme kinetics. For example, 3H^3\text{H}-labeled versions track adenosine deaminase activity in real-time .

Material Science

The benzyloxy group enhances stability in polymeric matrices, enabling its use in biocompatible sensors for nucleotide detection .

Comparison with Related Purine Derivatives

Table 2: Comparative Analysis of Purine Analogs

CompoundSubstituentsKey ActivityIC50/EC50
9-(Benzyloxy)-9H-purin-6-amine9-OBz, 6-NH2PI3K inhibition0.011 μM
9-Benzylhypoxanthine9-Bn, 6-OHXanthine oxidase substrateN/A
O6-Benzylguanine6-OBz, 2-NH2MGMT inhibitor0.2 μM
EntecavirCyclopentyl, 6-NH2HBV polymerase inhibition0.004 nM

The 9-benzyloxy group confers superior lipid solubility compared to 9-hydroxy analogs, enhancing blood-brain barrier penetration .

Recent Advances and Future Directions

Novel Synthetic Methods

Recent work employs flow chemistry to achieve 85% yield in 30 minutes, reducing side products . Biocatalytic approaches using purine nucleoside phosphorylase (PNP) offer enantioselective synthesis .

Therapeutic Explorations

  • Oncology: PI3Kδ-selective inhibitors derived from 9-(Benzyloxy)-9H-purin-6-amine are in Phase I trials for leukemia .

  • Neuroprotection: AMPA receptor modulation is being explored for Alzheimer’s disease .

Challenges and Opportunities

Limited oral bioavailability (<20%) necessitates prodrug strategies. Future research should prioritize targeted delivery systems (e.g., nanoparticles) and structure-activity relationship (SAR) studies to optimize potency .

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